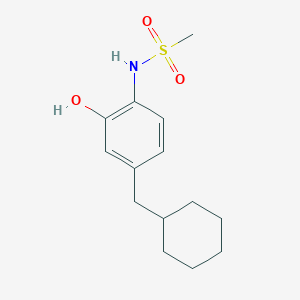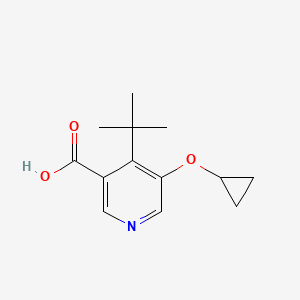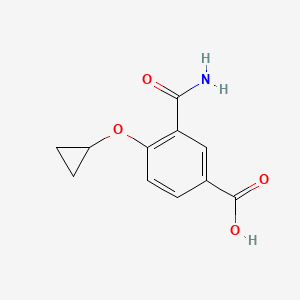
4-Cyclopropoxy-3-(trifluoromethyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-3-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C10H8F3NO2 It is a derivative of picolinaldehyde, featuring a trifluoromethyl group at the third position and a cyclopropoxy group at the fourth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various derivatives under mild conditions . The optimized reaction conditions include the use of copper(II) triflate, 1,10-phenanthroline, and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 35°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Cyclopropoxy-3-(trifluoromethyl)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl and cyclopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Cyclopropoxy-3-(trifluoromethyl)picolinic acid.
Reduction: 4-Cyclopropoxy-3-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-3-(trifluoromethyl)picolinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for pharmaceutical research.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-3-(trifluoromethyl)picolinaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in pharmaceutical research, it may interact with enzymes or receptors to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)picolinaldehyde: Similar structure but lacks the cyclopropoxy group.
3-(Trifluoromethyl)pyridine: Similar trifluoromethyl group but different position and lacks the aldehyde and cyclopropoxy groups.
Uniqueness: 4-Cyclopropoxy-3-(trifluoromethyl)picolinaldehyde is unique due to the presence of both the trifluoromethyl and cyclopropoxy groups on the picolinaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H8F3NO2 |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)9-7(5-15)14-4-3-8(9)16-6-1-2-6/h3-6H,1-2H2 |
InChI-Schlüssel |
WUSXWLVXJZYSTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=NC=C2)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















